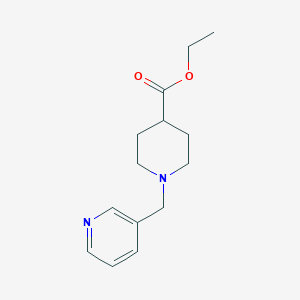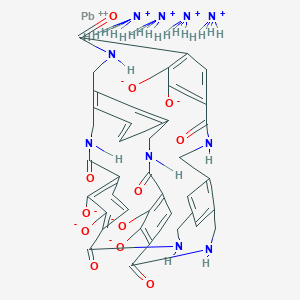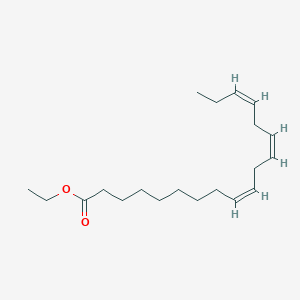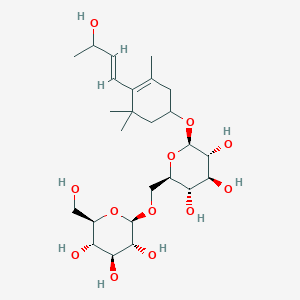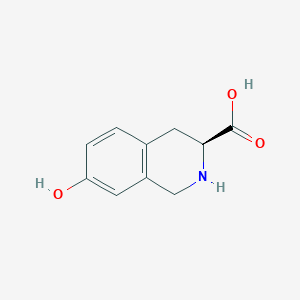
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (H-Tic-OH) is a naturally occurring amino acid that has gained significant attention in the scientific community due to its potential therapeutic properties. H-Tic-OH is a derivative of the neurotransmitter dopamine and has been shown to have a wide range of biochemical and physiological effects.
作用机制
The exact mechanism of action of (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is not fully understood. However, it is believed that (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exerts its effects through the modulation of various neurotransmitters and the activation of various signaling pathways. (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been shown to increase the levels of dopamine and GABA in the brain, which may contribute to its neuroprotective and anti-inflammatory effects.
生化和生理效应
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, which may contribute to its anti-inflammatory effects. Additionally, (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been shown to modulate the activity of various neurotransmitters, which may contribute to its therapeutic properties.
实验室实验的优点和局限性
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several advantages for lab experiments. It is a naturally occurring amino acid, which makes it easy to obtain and relatively inexpensive. Additionally, (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been extensively studied, and its effects are well-documented. However, (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid also has some limitations for lab experiments. Its exact mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
未来方向
There are several future directions for the study of (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. One area of research is the development of (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid analogs with improved pharmacological properties. Another area of research is the investigation of (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid's effects on other neurotransmitters and signaling pathways. Additionally, the potential therapeutic applications of (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia, should be further explored.
合成方法
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be synthesized through various methods, including the Leuckart-Wallach reaction, catalytic hydrogenation, and enzymatic methods. The Leuckart-Wallach reaction involves the reaction of 1,2,3,4-tetrahydroisoquinoline with formic acid and ammonium formate, followed by oxidation with potassium permanganate. Catalytic hydrogenation involves the reduction of 1,2,3,4-tetrahydroisoquinoline with hydrogen gas in the presence of a catalyst. Enzymatic methods involve the use of enzymes such as tyrosine hydroxylase and dopamine β-hydroxylase to catalyze the conversion of dopamine to (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
科学研究应用
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been extensively studied for its potential therapeutic properties. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant effects. (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has also been shown to modulate the activity of various neurotransmitters, including dopamine, glutamate, and GABA. These properties make (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid a potential candidate for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia.
属性
IUPAC Name |
(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKCRLDSCSWXML-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1C=CC(=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
CAS RN |
128502-56-7 |
Source


|
| Record name | 128502-56-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





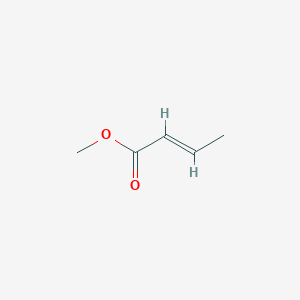
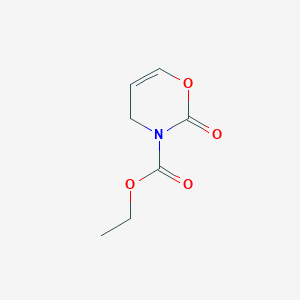

![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)
